1-(4-chlorophenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea
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Overview
Description
1-(4-Chlorophenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea is a complex organic compound characterized by its unique chemical structure. This compound features a chlorophenyl group, a methoxyphenyl group, and a tetrazolylmethyl group attached to a urea moiety. Its intricate structure makes it a subject of interest in various scientific research fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorophenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea typically involves multiple steps, starting with the preparation of the individual components. The chlorophenyl and methoxyphenyl groups can be synthesized through halogenation and methoxylation reactions, respectively. The tetrazolylmethyl group is often prepared via cyclization reactions involving azides and nitriles.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors under controlled conditions. The reaction parameters, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity. Purification steps, including recrystallization and chromatography, are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorophenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: Substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
1-(4-Chlorophenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It serves as a tool in biological studies, particularly in understanding enzyme mechanisms and protein interactions.
Medicine: The compound has potential therapeutic applications, including its use as an anti-inflammatory or antimicrobial agent.
Industry: It is utilized in the development of new materials and in the pharmaceutical industry for drug discovery and development.
Mechanism of Action
The mechanism by which 1-(4-chlorophenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
1-(4-Chlorophenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea is unique due to its specific structural features. Similar compounds include:
This compound derivatives: Variations in the substituents on the phenyl rings or the tetrazolylmethyl group can lead to different biological activities and properties.
Other urea derivatives: Compounds with similar urea moieties but different aromatic groups may exhibit different reactivity and applications.
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Properties
IUPAC Name |
1-(4-chlorophenyl)-3-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN6O2/c1-25-14-8-6-13(7-9-14)23-15(20-21-22-23)10-18-16(24)19-12-4-2-11(17)3-5-12/h2-9H,10H2,1H3,(H2,18,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKTAAULZKUZSRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)NC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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